molecular formula C21H28N4O3S B6507124 Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- CAS No. 941869-32-5

Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)-

Cat. No.: B6507124
CAS No.: 941869-32-5
M. Wt: 416.5 g/mol
InChI Key: ACXNAQUPPORICS-UHFFFAOYSA-N
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Description

Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- is a complex organic compound with a unique structure that combines several functional groups, including an amide, a dimethylamino group, a morpholine ring, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Dimethylamino Group:

    Morpholine Ring Formation: The morpholine ring is introduced through a cyclization reaction involving an appropriate precursor.

    Thienylmethyl Group Addition: The thienylmethyl group is added through a coupling reaction, such as a Suzuki or Heck reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-(dimethylamino)-4’-morpholino-butyrophenone
  • N,N,N’,N’-Tetramethyl-1,2-ethanediamine

Uniqueness

Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.

Biological Activity

Ethanediamide, N1-[2-[4-(dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)-, a complex organic compound, exhibits significant biological activity due to its unique structural features. This compound incorporates multiple functional groups, including an amide, dimethylamino group, morpholine ring, and thienylmethyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H26N4OSC_{19}H_{26}N_4OS, and it has a CAS number of 941869-32-5. Its structural complexity allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of Ethanediamide involves several steps:

  • Formation of the Dimethylamino Group : This is typically achieved through alkylation reactions.
  • Morpholine Ring Formation : A cyclization reaction is used to introduce the morpholine ring.
  • Thienylmethyl Group Addition : Coupling reactions such as Suzuki or Heck reactions are employed.
  • Amide Bond Formation : This final step involves a condensation reaction between an amine and a carboxylic acid derivative.

Ethanediamide interacts with various molecular targets within the body, modulating enzymatic activity and receptor functions. The specific mechanisms are contingent on the biological context, but potential pathways include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to metabolic pathways.
  • Receptor Modulation : It can bind to receptors affecting signal transduction pathways.

Pharmacological Applications

Research indicates that Ethanediamide has potential applications in several therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.
  • Neurological Applications : Investigations into its effects on neuroprotective mechanisms are ongoing, with implications for treating neurodegenerative diseases.

Case Studies and Experimental Data

  • Anticancer Studies : In vitro assays demonstrated that Ethanediamide significantly reduces the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression (Bourichi et al., 2018).
  • Antimicrobial Testing : Ethanediamide exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics (Takada et al., 2019).
  • Neuroprotection : In animal models, the compound showed promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress (source not specified).

Comparative Analysis

Property/ActivityEthanediamideSimilar Compounds
Anticancer ActivityHighModerate
Antimicrobial EfficacySignificantVariable
Neuroprotective EffectsPromisingLimited

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-24(2)17-7-5-16(6-8-17)19(25-9-11-28-12-10-25)15-23-21(27)20(26)22-14-18-4-3-13-29-18/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXNAQUPPORICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123191
Record name N1-[2-[4-(Dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941869-32-5
Record name N1-[2-[4-(Dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941869-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[2-[4-(Dimethylamino)phenyl]-2-(4-morpholinyl)ethyl]-N2-(2-thienylmethyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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